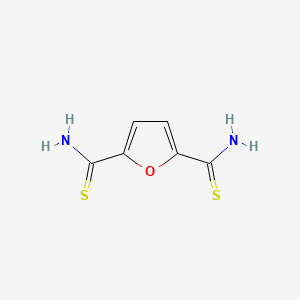

2,5-Furandicarbothioamide

Description

2,5-Furandicarbothioamide is a furan-based compound featuring two thioamide (-C(S)NH₂) functional groups at the 2 and 5 positions of the furan ring. Thioamide derivatives are of interest in coordination chemistry, catalysis, and pharmaceuticals due to their electron-rich sulfur atoms and ability to act as ligands or bioactive agents. However, the absence of explicit safety or synthesis data for this compound in the evidence highlights a gap in current research.

Properties

CAS No. |

220371-30-2 |

|---|---|

Molecular Formula |

C6H6N2OS2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

furan-2,5-dicarbothioamide |

InChI |

InChI=1S/C6H6N2OS2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2H,(H2,7,10)(H2,8,11) |

InChI Key |

BAQDCFXUSBFKDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=S)N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandicarbothioamide typically involves the reaction of furan derivatives with thioamide reagents. One common method is the reaction of 2,5-diformylfuran with ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Furandicarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide groups to amines.

Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Furandicarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Furandicarbothioamide involves its interaction with various molecular targets. The thioamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Key Observations :

- Reactivity: Carboxylic acids are prone to decarboxylation or salt formation , whereas aldehydes undergo condensation or oxidation reactions . Thioamides may participate in nucleophilic substitutions or act as hydrogen-bond donors.

Key Observations :

- Stability Challenges : Thioamides are generally less stable than their oxo counterparts due to weaker C=S bonds, which may limit industrial applications without stabilization strategies.

Physicochemical Properties

Key Observations :

- Solubility : The thioamide’s solubility profile aligns with ranitidine-related sulfur-containing compounds, which are often formulated as salts for pharmaceutical use .

- Thermal Behavior : The aldehyde’s low thermal stability contrasts sharply with the carboxylic acid, emphasizing the impact of functional groups on material performance.

Biological Activity

2,5-Furandicarbothioamide (FDCA) is a compound derived from furan, a heterocyclic organic compound. Its derivatives have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two carboxamide groups attached to a furan ring. This structural configuration contributes to its diverse biological activities. The compound's solubility and reactivity are influenced by the functional groups present, making it a versatile candidate for various applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of investigation include:

- Antimicrobial Activity : Research indicates that compounds derived from furan exhibit significant antibacterial properties against various strains of bacteria.

- Antioxidant Properties : The ability to scavenge free radicals has been documented, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents, potentially offering therapeutic benefits for inflammatory conditions.

Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2,5-FDCA | Staphylococcus aureus | 1 |

| 2,5-FDCA | Escherichia coli | 4 |

| 2,5-FDCA | Candida albicans | 8 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value indicating effective antioxidant activity.

| Compound | IC50 (µg/mL) |

|---|---|

| 2,5-FDCA | 40.9 |

| Ascorbic Acid | 20 |

This data highlights the potential of this compound in combating oxidative stress.

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, derivatives of this compound were tested using an inflammatory model induced by carrageenan. Results indicated that these compounds significantly reduced inflammation markers.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons allows it to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : Compounds may inhibit pro-inflammatory cytokines or enzymes such as COX-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.